N-Methyl-1-tosyl-1H-indol-4-amine
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Overview
Description
N-Methyl-1-tosyl-1H-indol-4-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-tosyl-1H-indol-4-amine typically involves the reaction of indole derivatives with tosyl chloride and methylamine. One common method includes the reaction of 1H-indole-4-amine with tosyl chloride in the presence of a base such as triethylamine, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-tosyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-Methyl-1H-indol-4-amine.
Reduction: Formation of N-Methyl-1H-indol-4-amine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-Methyl-1-tosyl-1H-indol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-tosyl-1H-indol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1H-indol-4-amine
- 1-Tosyl-1H-indol-4-amine
- N-Methyl-1-tosyl-1H-indol-3-amine
Uniqueness
N-Methyl-1-tosyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100557-17-3 |
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Molecular Formula |
C16H16N2O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)sulfonylindol-4-amine |
InChI |
InChI=1S/C16H16N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-11-10-14-15(17-2)4-3-5-16(14)18/h3-11,17H,1-2H3 |
InChI Key |
XIQRSJHVHHIOTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC |
Origin of Product |
United States |
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